molecular formula C24H31N3O6S B11127447 4-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide

4-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide

Cat. No.: B11127447
M. Wt: 489.6 g/mol
InChI Key: IKGLSJKGJYVMGK-UHFFFAOYSA-N
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Description

4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHOXY)-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHOXY)-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole and piperazine moieties are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or other reducing agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the benzodioxole moiety can interact with various biological targets, making it a promising lead compound for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHOXY)-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzodioxole moiety can interact with various receptors and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Shares the benzodioxole moiety but lacks the piperazine and sulfonamide groups.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Similar benzodioxole structure but different functional groups.

    4-(4-Methylpiperazin-1-yl)butan-1-ol: Contains the piperazine ring but lacks the benzodioxole and sulfonamide groups.

Uniqueness

The uniqueness of 4-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHOXY)-3-METHYL-N-PROPYLBENZENE-1-SULFONAMIDE lies in its combination of functional groups. The presence of the benzodioxole, piperazine, and sulfonamide moieties in a single molecule allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H31N3O6S

Molecular Weight

489.6 g/mol

IUPAC Name

4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C24H31N3O6S/c1-3-8-25-34(29,30)20-5-7-21(18(2)13-20)31-16-24(28)27-11-9-26(10-12-27)15-19-4-6-22-23(14-19)33-17-32-22/h4-7,13-14,25H,3,8-12,15-17H2,1-2H3

InChI Key

IKGLSJKGJYVMGK-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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